molecular formula C20H22N2O4 B11480585 methyl 4-{3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

methyl 4-{3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B11480585
M. Wt: 354.4 g/mol
InChI Key: FTJJJXLDIWIXET-FKEKPDDDSA-N
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Description

METHYL 4-[3-(2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a hexahydro-1H-isoindole moiety and a pyrrolidin-1-yl benzoate group

Preparation Methods

The synthesis of METHYL 4-[3-(2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE typically involves multiple steps. One common synthetic route starts with the preparation of the hexahydro-1H-isoindole intermediate, which is then reacted with a benzoate derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity .

Chemical Reactions Analysis

METHYL 4-[3-(2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of METHYL 4-[3-(2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

METHYL 4-[3-(2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE can be compared with other similar compounds, such as N-substituted hexahydro-1H-isoindole derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their properties and applications. The uniqueness of METHYL 4-[3-(2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 4-[3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H22N2O4/c1-26-20(25)13-6-8-16(9-7-13)22-18(23)10-17(19(22)24)21-11-14-4-2-3-5-15(14)12-21/h2-3,6-9,14-15,17H,4-5,10-12H2,1H3/t14-,15+,17?

InChI Key

FTJJJXLDIWIXET-FKEKPDDDSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C[C@H]4CC=CC[C@H]4C3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC4CC=CCC4C3

Origin of Product

United States

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